Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899733-54-1
VCID: VC4333421
InChI: InChI=1S/C21H17Cl2N3O5/c1-2-30-21(29)20-17(31-12-18(27)24-14-9-7-13(22)8-10-14)11-19(28)26(25-20)16-6-4-3-5-15(16)23/h3-11H,2,12H2,1H3,(H,24,27)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl
Molecular Formula: C21H17Cl2N3O5
Molecular Weight: 462.28

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899733-54-1

Cat. No.: VC4333421

Molecular Formula: C21H17Cl2N3O5

Molecular Weight: 462.28

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 899733-54-1

Specification

CAS No. 899733-54-1
Molecular Formula C21H17Cl2N3O5
Molecular Weight 462.28
IUPAC Name ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C21H17Cl2N3O5/c1-2-30-21(29)20-17(31-12-18(27)24-14-9-7-13(22)8-10-14)11-19(28)26(25-20)16-6-4-3-5-15(16)23/h3-11H,2,12H2,1H3,(H,24,27)
Standard InChI Key SQOWWQMYPOUUHM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl

Introduction

Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that may contribute to its biological activity. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis and Chemical Reactions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves several steps, including the formation of the dihydropyridazine core and the attachment of the oxoethoxy linker and chlorophenyl groups. The specific reagents and conditions can vary based on the desired yield and purity of the final product.

This compound can undergo various chemical reactions, such as modifications to enhance its biological activity or alter its pharmacological properties. These reactions often involve the manipulation of functional groups to improve binding affinities or activity profiles.

Mechanism of Action and Biological Activity

The mechanism of action for Ethyl 1-(2-chlorophenyl)-4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully elucidated but is believed to involve interactions with biological targets that are predicted through in vitro studies and computational modeling. These interactions are crucial for understanding its potential therapeutic applications.

Research Findings and Applications

Research into this compound could lead to advancements in therapeutic agents addressing various medical conditions. The compound's unique structure suggests potential for targeting specific biological pathways, which could be beneficial in drug development.

Application AreaPotential Impact
Medicinal ChemistryDevelopment of new pharmaceuticals
Drug DevelopmentTargeting specific biological pathways
Therapeutic AgentsAddressing various medical conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator